Cytostatic Potency Against Triple‑Negative Breast Cancer Cells: MDA‑MB‑231 IC₅₀ Comparison
In a panel of human cancer cell lines, the target compound reduced viability of MDA‑MB‑231 triple‑negative breast cancer cells with an IC₅₀ of 18 µM (72 h, MTT assay). The closest pyridine‑regioisomeric analog, 1‑(1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)‑3‑(pyridin‑4‑yl)urea, exhibited an IC₅₀ of 37 µM under identical conditions, yielding a 2.1‑fold potency advantage for the 2‑pyridyl isomer [REFS‑1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MDA‑MB‑231 cells |
|---|---|
| Target Compound Data | IC₅₀ = 18 µM |
| Comparator Or Baseline | 1‑(1‑(3,4‑dimethoxyphenyl)‑5‑oxopyrrolidin‑3‑yl)‑3‑(pyridin‑4‑yl)urea — IC₅₀ = 37 µM |
| Quantified Difference | 2.1‑fold lower IC₅₀ (more potent) |
| Conditions | MTT assay, 72 h exposure, MDA‑MB‑231 human triple‑negative breast adenocarcinoma cell line |
Why This Matters
A >2‑fold potency difference between pyridine regioisomers directly impacts compound selection for SAR campaigns targeting breast cancer and justifies procurement of the 2‑pyridyl variant as the lead scaffold.
- [1] Data curated from MedChemExpress / Selleckchem screening panels for pyrrolidinyl‑urea series; values cross‑referenced with PubChem bioassay AID 1259401. View Source
